2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that features a unique combination of indole, pyrimidine, and benzodioxole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-21(11-27-15-5-6-17-18(9-15)29-13-28-17)24-19-10-20(23-12-22-19)25-8-7-14-3-1-2-4-16(14)25/h1-10,12H,11,13H2,(H,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXFDURWJTEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=NC=N3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the benzodioxole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide has a broad spectrum of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It serves as a tool for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide: shares structural similarities with other indole-pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and diabetes management. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Benzodioxole moiety : Known for its diverse pharmacological properties.
- Indole and pyrimidine rings : These heterocycles are often found in bioactive molecules and contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular processes such as proliferation and apoptosis.
- Enzymes : It has been shown to affect enzyme activities related to metabolic pathways, particularly those involved in glucose metabolism.
Antidiabetic Activity
Research has demonstrated that derivatives of benzodioxole exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can inhibit α-amylase, an enzyme crucial for carbohydrate digestion. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| IIa | 0.85 | α-amylase |
| IIc | 0.68 | α-amylase |
In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, indicating its potential as an antidiabetic agent .
Anticancer Activity
The anticancer efficacy of the compound has been assessed through various cytotoxicity assays against several cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 26 |
| HeLa (cervical) | 45 |
| A549 (lung) | 35 |
| HT-29 (colon) | 65 |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Case Studies
-
Antidiabetic Potential :
A study focused on the synthesis and evaluation of benzodioxole derivatives highlighted the strong inhibitory effect on α-amylase by compound IIc. This study emphasized the need for further investigation into the long-term effects and mechanisms underlying this activity in diabetic models . -
Cancer Cell Line Studies :
Another investigation assessed the cytotoxic effects of the compound across various cancer cell lines. The findings indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest, which are essential for its anticancer properties .
Q & A
Q. Advanced Methodology :
- Step 1 : Use coupling agents (e.g., carbodiimides) to facilitate amide bond formation between the benzodioxole and pyrimidine-indole intermediates, as seen in structurally similar compounds .
- Step 2 : Optimize reaction conditions (temperature: 60–80°C; time: 12–24 hours) to minimize by-products, as precise control is critical for heterocyclic systems .
- Step 3 : Employ chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) to isolate the target compound, ensuring >95% purity .
What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Q. Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzodioxole, indole, and pyrimidine moieties, comparing chemical shifts to analogs (e.g., δ 6.8–7.5 ppm for indole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHNO = 412.12 g/mol) with a deviation <2 ppm .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm) .
How should researchers design experiments to assess its biological activity in vitro?
Q. Experimental Design :
- Target Selection : Prioritize kinases or apoptosis regulators (e.g., Bcl-2/Mcl-1), given the activity of indole-pyrimidine hybrids in similar studies .
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays (IC determination) with ATP-competitive controls .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to reference compounds like doxorubicin .
How can contradictory data in biological activity between analogs be resolved?
Q. Data Analysis Strategy :
- Structural Comparison : Map substituent effects (e.g., chloro vs. methoxy groups on the benzodioxole) using SAR tables .
- Binding Studies : Perform molecular docking to compare interactions with targets (e.g., Bcl-2) and validate with SPR or ITC .
- Statistical Validation : Apply multivariate analysis to account for assay variability (e.g., ANOVA with post-hoc Tukey tests) .
What structural analogs of this compound are critical for SAR studies?
Q. Key Analogs :
- Benzodioxole Variants : Replace the 5-yloxy group with nitro or methyl to assess electronic effects .
- Pyrimidine Modifications : Test 6-aryl vs. 6-heteroaryl substitutions (e.g., thiazole) to probe steric tolerance .
- Indole Alternatives : Substitute indole with pyrrole or benzimidazole to evaluate core flexibility .
How can stability under physiological conditions be evaluated?
Q. Protocol :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
- Plasma Stability : Use human plasma (37°C, 1–6 hours) to assess esterase susceptibility of the acetamide group .
- Light/Temperature : Store at 4°C, 25°C, and 40°C under dark/light to identify storage guidelines .
What computational tools are recommended for predicting binding modes?
Q. Modeling Workflow :
- Docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., PDB: 4AQ3 for Bcl-2) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Free Energy Calculations : Apply MM/GBSA to rank analog affinities .
What purification challenges arise during scale-up, and how are they addressed?
Q. Industrial Considerations :
- By-Product Removal : Use preparative HPLC with C18 columns for polar impurities .
- Crystallization Optimization : Screen solvents (e.g., DMF/water) to improve crystal habit .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .
How do reaction mechanisms differ between halogenated and non-halogenated intermediates?
Q. Mechanistic Insights :
- Electrophilic Substitution : Chloro groups enhance reactivity at the pyrimidine C4 position via inductive effects .
- Coupling Efficiency : Brominated analogs may require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Acid/Base Sensitivity : Fluorinated derivatives show reduced hydrolysis rates compared to chloro .
What in vivo models are suitable for preclinical toxicity evaluation?
Q. Preclinical Design :
- Acute Toxicity : Dose mice (10–100 mg/kg) and monitor for 14 days (LD calculation) .
- Subchronic Studies : Administer daily for 28 days in rats, assessing liver/kidney function via serum biomarkers .
- Pharmacokinetics : Measure plasma concentrations (LC-MS/MS) to determine and bioavailability .
How can researchers mitigate oxidative degradation during storage?
Q. Stabilization Methods :
- Antioxidants : Add 0.1% BHT or ascorbic acid to formulations .
- Lyophilization : Store as a lyophilized powder under nitrogen to prevent oxidation .
- Packaging : Use amber vials with desiccants to limit light/humidity exposure .
What strategies validate target engagement in cellular models?
Q. Validation Workflow :
- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and assess compound efficacy .
- Biochemical Pull-Down : Label the compound with biotin and perform streptavidin affinity capture followed by Western blot .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein melting shifts post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
